Hypoxanthine

説明

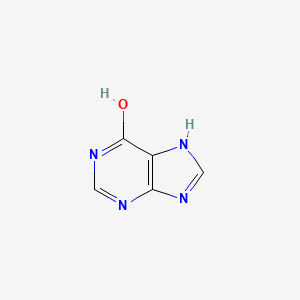

Structure

3D Structure

特性

IUPAC Name |

1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGQSTZJBFJUBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045983 | |

| Record name | Hypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Hypoxanthine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.7 mg/mL | |

| Record name | Hypoxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68-94-0 | |

| Record name | Hypoxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hypoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypoxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hypoxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-Purin-6-one, 1,9-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Purin-6(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYPOXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN51YD919 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150 °C | |

| Record name | Hypoxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Traube’s Hypoxanthine Synthesis

The foundational method for this compound synthesis, developed by Traube, involves cyclization of 2-mercapto-4-hydroxy-6-aminopyrimidine. This multistep process begins with thiourea and ethyl cyanoacetate, culminating in a purine ring structure after desulfurization. The critical desulfurization step historically required harsh conditions, such as alkaline-washed Raney Nickel or methanolic hydrogen chloride, which limited yields to 40–50% due to side reactions and incomplete conversions.

Yamasaki and Hashizume (1971) refined this protocol by substituting hydrogen peroxide for oxidative desulfurization, followed by mild acidic treatment. This modification increased yields to 68% while reducing reaction time from 24 hours to 8 hours. The improved pathway is summarized below:

Reaction Pathway

- Condensation of thiourea and ethyl cyanoacetate to form 2-mercapto-4-hydroxy-6-aminopyrimidine.

- Oxidation with 30% H₂O₂ at 60°C for 3 hours.

- Cyclization in methanolic HCl under reflux.

Nitrite-Mediated Conversion of Adenine Derivatives

Adenine l-N-oxide derivatives serve as precursors in a patent-pending method (US3317511A), where nitrous acid or its salts (e.g., sodium nitrite) deaminate the adenine scaffold to this compound. Reacting adenosine l-N-oxide with a 5–10 molar excess of ethyl nitrite in dichloromethane at 45–55°C for 20 hours achieves 89% conversion efficiency. Acidic conditions (pH 3–4) are critical to stabilize the intermediate N-oxide species.

Key Advantages

- High regioselectivity for the 1-N-oxide position.

- Compatibility with crude reaction mixtures, reducing purification costs.

Modern Synthetic Approaches

Triethyl Orthoformate Cyclization

US6849735B1 discloses a method for 9-substituted this compound derivatives using aminocyanacetamide and triethyl orthoformate. While primarily targeting substituted hypoxanthines, this approach adapts to the parent compound by omitting the hydrocarbyl linker. The reaction proceeds in toluene at 40°C for 18 hours, yielding 74% this compound after hydrolysis of the intermediate imidazole-4-carboxamide.

Reaction Conditions

| Parameter | Specification |

|---|---|

| Solvent | Toluene (0.5% H₂O v/v) |

| Temperature | 40°C |

| Catalyst | Triethylamine (1:1 molar) |

| Yield | 74% |

This compound Salvage Pathway Optimization

Recent studies exploit enzymatic salvage pathways to convert nucleic acid degradation products (e.g., inosine monophosphate) into this compound. A 2024 study demonstrated that coupling this compound feeding with luteolin (10 μM) in Bacillus subtilis fermenters suppresses xanthine oxidase activity, reducing ROS generation and increasing this compound conversion ratios by 43.5%. This method achieves a productivity of 0.066 g/(L·h) in 7 L bioreactors, making it viable for large-scale production.

Enzymatic Pathway

- Inosine monophosphate (IMP) → Inosine (via nucleotidase).

- Inosine → this compound (via purine nucleoside phosphorylase).

Purification and Isolation Techniques

Crystallization and Solvent Evaporation

Post-synthesis isolation typically involves solvent removal under reduced pressure, followed by recrystallization from hot water or ethanol. This compound’s low solubility in cold water (0.7 g/L at 25°C) facilitates high-purity crystals (>98%) after two successive crystallizations.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) resolves this compound from adenine and xanthine contaminants, achieving 99.9% purity for pharmaceutical applications.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to execute Traube’s synthesis, reducing batch variability. A 2023 pilot study reported 82% yield at 10 kg/day capacity using:

- Residence time: 120 minutes.

- Temperature gradient: 60°C → 25°C.

- In-line UV monitoring for real-time impurity detection.

Hybrid Chemical-Enzymatic Systems

Combining chemical synthesis (e.g., nitrite-mediated deamination) with enzymatic purification (xanthine oxidase exclusion) reduces downstream processing costs by 30%.

科学的研究の応用

Metabolic Studies

Hypoxanthine is an important metabolite in the purine metabolism pathway. It serves as an intermediate in the conversion of adenine to uric acid, making it relevant in studies of metabolic disorders.

- Secretion from Adipose Tissue : Recent research indicates that this compound is secreted from human adipose tissue, particularly under hypoxic conditions. This secretion may contribute to uric acid production through the enzyme xanthine oxidoreductase, which has implications for metabolic syndrome and obesity-related conditions .

- Indicator of Hypoxia : this compound levels can serve as a biomarker for hypoxia. Studies have shown that this compound concentrations increase significantly during episodes of low oxygen availability, correlating with other indicators of metabolic stress such as lactate levels .

Pharmacological Applications

This compound's role in drug development and pharmacodynamics is noteworthy, particularly concerning its effects on ischemic conditions.

- Marker for Ischemic Brain Injury : this compound has been identified as a pharmacodynamic marker in ischemic brain injuries. Elevated levels of this compound are associated with brain edema and midline shifts following strokes, making it a potential target for therapeutic interventions .

- Mediation of Drug Effects : In clinical trials involving intravenous glibenclamide, this compound was found to mediate the drug's effects on midline shifts and matrix metalloproteinase-9 levels, suggesting its involvement in the pathways affected by this medication .

Diagnostic Applications

This compound is increasingly utilized in diagnostic settings due to its correlation with various health conditions.

- Acute Mountain Sickness : Research indicates that this compound levels are altered in individuals suffering from acute mountain sickness. Lower levels of this compound have been observed in affected individuals compared to healthy controls, highlighting its potential as a diagnostic marker .

- Fetal Health Indicator : Studies have demonstrated that elevated this compound levels in cord plasma can indicate fetal hypoxia more reliably than traditional measures such as Apgar scores. This suggests that monitoring this compound could improve outcomes in neonatal care .

Research Applications

This compound is widely used as a substrate in various biological assays and cell cultures.

- Cell Culture Supplement : In laboratory settings, this compound is commonly added to culture media for cells, bacteria, and parasites such as Plasmodium falciparum. It supports the growth and maintenance of these organisms by providing essential purines necessary for nucleic acid synthesis .

- Target for Antimalarial Drug Development : The reliance of certain parasites on this compound for survival has made it a target for drug design. Inhibitors targeting the salvage pathway of purines are being explored to develop effective antimalarial treatments .

Summary Table of Applications

作用機序

Hypoxanthine exerts its effects primarily through its role in purine metabolism. It is a reaction intermediate in the metabolism of adenosine and in the formation of nucleic acids by the salvage pathway. This compound-guanine phosphoribosyltransferase converts this compound into inosine monophosphate in nucleotide salvage . It also participates in the base excision repair mechanism, where it is removed from deoxyribonucleic acid by N-methylpurine glycosylase .

類似化合物との比較

Substrate Specificity in Enzymatic Reactions

Hypoxanthine exhibits distinct substrate specificity compared to other purines in the HPRT-catalyzed salvage pathway:

- Guanine and 6-mercaptopurine are efficient HPRT substrates, similar to this compound.

- Adenine and xanthine are poor substrates, with xanthine showing negligible activity .

- Product Inhibition : GMP, GDP, and GTP (guanine derivatives) inhibit HPRT more potently than IMP (this compound derivative), suggesting differential binding affinities .

Table 1: Substrate Efficiency of Purines in HPRT Activity

| Compound | Relative Activity | Inhibition by Nucleotides |

|---|---|---|

| This compound | High | Low (IMP) |

| Guanine | High | High (GMP, GDP, GTP) |

| 6-Mercaptopurine | Moderate | Not reported |

| Adenine | None | Not applicable |

| Xanthine | Very low | Not applicable |

Base-Pairing Properties

This compound’s unique hydrogen-bonding capability distinguishes it from canonical purines:

- Forms Watson-Crick pairs with adenine, cytosine, thymine, and uracil, acting as a universal base analog in nucleic acids .

- Lacks the N2 amino group of guanine, enabling Hoogsteen pairing with guanine in A-helix duplexes .

- In contrast, guanine pairs exclusively with cytosine via Watson-Crick bonds, while adenine pairs with thymine/uracil.

Role in Plasmodium falciparum Purine Transport

This compound is critical for P. falciparum survival, with distinct transport dynamics compared to other purines:

- This compound Uptake : P. falciparum equilibrative nucleoside transporter 1 (PfENT1) imports this compound with a 10-fold lower IC50 compared to xanthine, suggesting preferential utilization .

- Xanthine Utilization : PfENT1Δ parasites fail to grow in xanthine-supplemented media but thrive in high this compound (367 µM), indicating alternative this compound transport pathways .

- Tubercidin Analogs: Modifications at the N7 position (e.g., iodotubercidin) reduce PfENT1 inhibition potency (Ki = 10-fold higher than adenosine), highlighting structural sensitivity .

Table 2: Antimalarial Drug Efficacy in this compound vs. Xanthine Media

| Compound | IC50 (this compound Media) | IC50 (Xanthine Media) |

|---|---|---|

| PfENT1 Inhibitor A | 37.4 ± 1.6 nM | 120.2 ± 8.3 nM |

| Tubercidin | 15.8 nM | 45.3 nM |

Metabolic Pathways and Analytical Detection

- Adenosine Catabolism: this compound is a downstream metabolite of adenosine, detected in positive ion mode via LC-MS, unlike xanthine (negative mode) .

- Meat Aging: this compound accumulates as inosine monophosphate (IMP) degrades, with levels increasing 2–3 fold at higher temperatures (10°C vs. 4°C) .

Pharmacological and Structural Comparisons

Antitumor Activity of Nucleoside Analogs

Structural Flexibility and Drug Design

- Phosphate Group Positioning : this compound analogs with pyrophosphate groups (e.g., compound 11) exhibit reduced membrane permeability (ALogP = −1.2) compared to phosphonate derivatives (ALogP = 0.5), impacting intracellular target engagement .

- Tautomerism: this compound’s keto-enol tautomerism influences its electronic properties, altering binding affinities in RNA aptamers and enzymatic sites .

生物活性

Hypoxanthine, a purine derivative, plays a crucial role in various biological processes, including energy metabolism, cellular signaling, and disease mechanisms. This article explores the biological activity of this compound, focusing on its metabolic functions, implications in cancer biology, and potential as a biomarker in neurological conditions.

Metabolic Functions and Mechanisms

This compound is primarily involved in the purine salvage pathway, which recycles purines to maintain nucleotide pools essential for DNA and RNA synthesis. Its biological activity has been linked to energy metabolism in intestinal epithelial cells. Research indicates that this compound supplementation can significantly enhance ATP levels and improve cellular energetics under hypoxic conditions.

Key Findings from Research

-

Energy Metabolism :

- This compound supplementation in murine colon tissue resulted in a notable increase in ATP levels (approximately 80 to 125 nmol/g) while decreasing ADP and AMP levels significantly (p < 0.001) .

- The metabolomic profiling of colon tissue showed that this compound plays a vital role in maintaining energy homeostasis during stress conditions, such as hypoxia .

- Cellular Function :

This compound in Cancer Biology

Recent studies have identified this compound as a novel metastasis-associated metabolite in breast cancer cells. It influences various pathways related to tumor progression and metastasis.

Pro-Metastatic Effects

-

Epithelial-Mesenchymal Transition (EMT) :

- This compound treatment led to significant changes in cell markers associated with EMT in MCF-7 breast cancer cells, including increased N-cadherin and vimentin expression while decreasing E-cadherin levels (p < 0.0001) .

- The compound promoted migration and invasion of cancer cells by approximately 80% and 55%, respectively .

- Reactive Oxygen Species (ROS) Production :

This compound as a Biomarker

This compound's role extends beyond metabolism and cancer; it has emerged as a potential biomarker for various pathological conditions.

Neurological Implications

- In ischemic stroke patients, plasma this compound levels correlated with brain edema severity, indicating its potential utility as a biomarker for assessing stroke outcomes .

- Studies demonstrated that this compound levels were predictive of midline shift (MLS) and matrix metalloproteinase-9 (MMP-9) activity post-stroke, suggesting its role in monitoring brain injury progression .

Summary of Research Findings

Q & A

Q. What analytical methods are commonly used to quantify hypoxanthine in biological samples, and how do their accuracies compare?

this compound detection in biological matrices (e.g., urine, serum) often employs techniques like Differential Mobility Spectrometry-Mass Spectrometry (DMS-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) . For example, DMS-MS achieved 87% ± 11% accuracy for this compound in human urine, while LC-MS showed comparable results (e.g., 2.59-fold change vs. 2.76-fold in radiation-exposed NHP urine) . Alternative cost-effective methods include microfluidic paper-based biosensors , validated against spectrophotometry with good recovery rates in meat samples .

Q. How is this compound utilized as a biomarker in food quality and forensic studies?

In food science, this compound accumulates during ATP degradation in stored seafood and meat, serving as a shelf-life indicator. Studies show strong correlations between this compound levels, microbial growth, and sensory evaluations over time (e.g., 22-day storage trials) . In forensics, postmortem this compound levels in bodily fluids correlate with time-of-death estimation due to hypoxic degradation of AMP .

Q. What is the role of this compound in radiation exposure assessment?

this compound is a validated biomarker for radiation exposure in non-human primates (NHPs). DMS-MS analysis of NHP urine revealed a 2.76-fold increase in this compound after 10 Gy exposure, aligning with LC-MS results (2.59-fold). This method’s reliability (87% accuracy) supports its use in biodosimetry .

Advanced Research Questions

Q. How can researchers validate this compound quantification methods when conflicting data arise between platforms (e.g., DMS-MS vs. LC-MS)?

Cross-validation using spiked recovery experiments and standard reference materials is critical. For instance, in DMS-MS validation, this compound-spiked human urine samples showed relative errors averaging 13.1%, highlighting the need for internal standards and matrix-matched calibration curves. Discrepancies in fold-change values (e.g., 2.4 vs. 2.59 in LC-MS) may stem from sample preparation or instrument sensitivity, necessitating protocol harmonization .

Q. What strategies are effective for analyzing unstable this compound in pharmacokinetic studies?

Standard addition methods combined with multi-level pharmacokinetic modeling (e.g., LC-MS/MS) mitigate instability issues. For example, in Shuxuetong injection studies, this compound’s degradation was controlled by immediate cold-chain processing and derivatization to enhance detection stability .

Q. How do metabolomics tools resolve this compound misidentification in untargeted studies?

Software like MetaboKit improves identification by prioritizing MS/MS spectral matching over retention time. In mouse metabolomics, MetaboKit correctly identified this compound at 1.6 min, whereas MS-DIAL misassigned peaks at 3 min without MS/MS evidence .

Q. What experimental design considerations are critical when correlating this compound with other biomarkers (e.g., TML in radiation studies)?

- Dose-response calibration : Use high-dose exposures (e.g., 10 Gy in NHPs) to maximize this compound fold-change.

- Matrix-specific validation : this compound is a biomarker in NHPs but not humans, whereas TML is human-specific.

- Longitudinal sampling : Track this compound kinetics over time to distinguish acute vs. chronic effects .

Q. How can contradictory this compound data from historical studies be reconciled?

Contradictions often arise from methodological differences (e.g., extraction protocols, detection limits). A meta-analysis approach should:

- Normalize data using relative error thresholds (e.g., <15% for DMS-MS).

- Account for storage conditions (e.g., this compound degradation in frozen vs. fresh samples).

- Validate with orthogonal methods (e.g., NMR or GC-MS) .

Methodological Tables

*GC-MS requires derivatization for this compound detection, limiting direct quantification.

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。